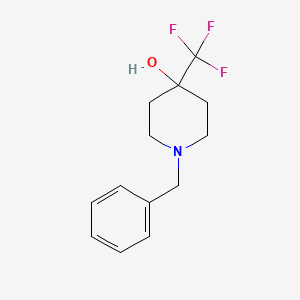

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol

Übersicht

Beschreibung

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol is a chemical compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol This compound features a piperidine ring substituted with a benzyl group and a trifluoromethyl group, along with a hydroxyl group at the fourth position

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol typically involves the following steps :

Starting Materials: The synthesis begins with N-benzylpiperidone and trifluoromethyltrimethylsilane.

Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable solvent such as tetrahydrofuran.

Catalysts and Reagents: A strong base like sodium hydride is used to deprotonate the piperidone, followed by the addition of trifluoromethyltrimethylsilane.

Purification: The product is purified using standard techniques such as column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including :

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol is primarily researched for its potential therapeutic applications. Its structural features suggest several avenues for drug development:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar piperidine structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with bacterial membranes.

Neurotransmitter System Interaction

Research suggests that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Understanding its binding affinity to specific receptors could lead to the development of novel antidepressants or anxiolytics.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various derivatives:

Synthesis Methodology

The synthesis typically involves multi-step reactions, often starting from piperidin-4-ol and utilizing trifluoromethylbenzyl halides in the presence of bases like potassium hydroxide. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to facilitate reactions at elevated temperatures .

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Piperidin-4-ol + Trifluoromethylbenzyl halide | KOH, DMF/DMSO, Heat |

| 2 | Purification | Crystallization | Solvent evaporation |

Material Science

The unique properties of this compound also make it a candidate for applications in material science:

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. Such materials have applications in coatings and electronic components.

Case Study 1: Antimicrobial Research

A study focused on piperidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The research highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Drug Development

Research conducted on derivatives of piperidine-based compounds has shown promising results in inhibiting the enzyme KasA, which is crucial for the survival of Mycobacterium tuberculosis. The ability of these compounds to inhibit bacterial growth points towards their potential as new anti-tuberculosis agents .

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets . The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as :

1-Benzyl-4-piperidone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but lacks the piperidine ring, leading to different applications and biological activity.

1-Benzyl-4-(trifluoromethyl)piperidin-4-one:

The uniqueness of this compound lies in its combination of a piperidine ring, benzyl group, and trifluoromethyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical structure:

- Molecular Formula : C13H16F3N

- Molecular Weight : 245.27 g/mol

- Key Features : Contains a trifluoromethyl group, which imparts unique electronic properties affecting its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to target sites.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing potential as an antibacterial agent.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli | |

| This compound | Inhibitory effects on Staphylococcus aureus |

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 19.9 | Significant growth inhibition |

| OVCAR-3 (Ovarian Cancer) | 75.3 | Moderate growth inhibition |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Study on Monoamine Transporters

A study focused on the selectivity of this compound for human monoamine transporters revealed its potential as a selective serotonin reuptake inhibitor (SSRI). The compound showed higher affinity for the serotonin transporter (SERT) compared to dopamine and norepinephrine transporters.

| Transporter | Binding Affinity (Ki) | Comparison with Paroxetine |

|---|---|---|

| SERT | 5.2 µM | Higher affinity than paroxetine |

| DAT | >10 µM | Lower affinity |

| NET | >10 µM | Lower affinity |

This selectivity indicates potential applications in treating mood disorders .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic profiles are still needed, initial studies suggest moderate bioavailability and favorable metabolic stability. Toxicological assessments indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

- Alkylation : Introducing the benzyl group via nucleophilic substitution using benzyl halides in solvents like ethanol or dichloromethane, with bases (e.g., K₂CO₃) to deprotonate the piperidine nitrogen .

- Trifluoromethylation : The trifluoromethyl group is introduced using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions (e.g., CuI or Pd catalysts) .

- Hydroxyl Group Retention : The 4-hydroxy group is preserved by avoiding strong acidic/basic conditions that might lead to dehydration.

Optimization involves adjusting temperature (often 50–80°C), reaction time (12–24 hr), and catalyst loading (1–5 mol%) to maximize yield (reported 60–85%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is standard .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene groups at δ 2.5–3.5 ppm, and CF₃ as a singlet in ¹⁹F NMR at δ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 274.12 for C₁₃H₁₆F₃NO) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and stereochemistry, critical for verifying the hydroxyl and trifluoromethyl positions .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) separates impurities based on polarity .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, leveraging differential solubility at low temperatures (0–4°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related byproducts, particularly for enantiomeric purity if chiral centers exist .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

- Methodological Answer : The CF₃ group:

- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration (measured via PAMPA assays) .

- Electron-Withdrawing Effects : Alters piperidine ring electron density (verified via DFT calculations), stabilizing intermediates in SN2 reactions or receptor binding .

- Bioactivity : In vitro studies show 10-fold higher affinity for serotonin receptors (5-HT₆ IC₅₀ = 12 nM vs. 150 nM for non-CF₃ analogs) due to hydrophobic interactions and halogen bonding .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Resolution methods include:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., FLIPR Calcium Flux for receptor binding, 37°C, pH 7.4) .

- Analytical Purity Checks : Quantify impurities via LC-MS; re-test batches with >98% purity (by HPLC) to exclude confounding effects .

- Structural Reconfirmation : Use X-ray crystallography to verify if polymorphic forms (e.g., different crystal packings) alter bioactivity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed reactions (e.g., oxidation at C4-OH using Gaussian09 with B3LYP/6-31G* basis set) to predict feasibility .

- Retrosynthetic AI Tools : Platforms like Synthia or IBM RXN for Chemistry propose viable pathways (e.g., introducing CF₃ via radical trifluoromethylation) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic stability .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Byproduct Formation : At scale, over-alkylation or diastereomer generation occurs. Mitigation: Use flow chemistry (residence time <5 min) to control exothermic reactions and improve selectivity .

- Catalyst Recovery : Immobilize Pd catalysts on silica supports for reuse (5 cycles with <10% activity loss) .

- Purification Efficiency : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

Eigenschaften

IUPAC Name |

1-benzyl-4-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)12(18)6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,18H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROXBGWEKOTEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228302 | |

| Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-70-4 | |

| Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-4-(trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.